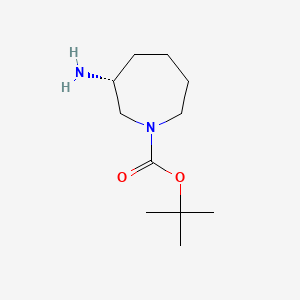
Octyl D-Galactofuranoside Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl D-Galactofuranoside Tetraacetate is a synthetic oligosaccharide with a molecular weight of 460.52 g/mol . It is a fluorinated monosaccharide synthesized from octyl galactopyranoside . This compound is primarily used in research and development, particularly in the fields of glycosylation, methylation, and click modification .
Mechanism of Action
Target of Action
Octyl D-Galactofuranoside Tetraacetate primarily targets Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis . It has been described as a good bacteriostatic agent against this bacterium . Another potential target is Aquaporin Z in Escherichia coli .
Mode of Action
Studies have shown that the alkyl chain plays a crucial role in its bacteriostatic activity . The furanosyl entity of the compound can also be modulated, suggesting that it may interact with its targets in a specific manner .
Biochemical Pathways
It is known to facilitate the examination of glycolipid metabolism intricacies, cell recognition phenomena, and the interplay between pathogens and hosts .
Result of Action
The compound exhibits bacteriostatic activity, inhibiting the growth of Mycobacterium smegmatis . Some synthesized variants of the compound have shown growth inhibition inferior to the parent compound .
Action Environment
It is known that the compound’s activity can be significantly favored by double alkyl chains at c-1 and a polar substituent on the primary position of the furanoside .
Preparation Methods
The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the use of acetic anhydride and octyl D-galactofuranoside . One efficient method for synthesizing galactofuranosides, including this compound, is through iodine-promoted cyclization of galactose diethyl dithioacetal in the presence of alcohol, which acts as both solvent and nucleophile . This reaction is carried out at room temperature, making it a simple and efficient process .
Chemical Reactions Analysis
Octyl D-Galactofuranoside Tetraacetate undergoes various chemical reactions, including glycosylation, methylation, and click modification . Common reagents used in these reactions include acetic anhydride and iodine . The major products formed from these reactions are derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
Octyl D-Galactofuranoside Tetraacetate has several scientific research applications. It is used in the synthesis of galactofuranoside mimetics, which have shown potential as mycobacteriostatic agents . Additionally, this compound has been studied for its immunomodulatory properties during Leishmania donovani infection, where it demonstrated significant leishmanicidal activity . It is also used in the study of glycosylation processes and the development of new therapeutic strategies .
Comparison with Similar Compounds
Octyl D-Galactofuranoside Tetraacetate is unique due to its fluorinated structure and its ability to undergo various chemical modifications . Similar compounds include other alkyl galactofuranosides, such as octyl β-D-galactofuranoside, 6-amino-β-D-galactofuranoside, and 6-N-acetamido-β-D-galactofuranoside . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGIWWSRQRBBQ-CJLFMRGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858244 |
Source


|
| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223412-29-1 |
Source


|
| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B588430.png)









